molecular formula C20H18ClNO3 B5523116 3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde oxime

3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde oxime

Cat. No. B5523116
M. Wt: 355.8 g/mol
InChI Key: OUQIRMFBFJUJQM-WSDLNYQXSA-N
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Description

Synthesis Analysis

The synthesis of related naphthol derivatives, such as 3-acyl-2-naphthols and 3-substituted isocoumarins, involves tunable cascade reactions of 2-(4-hydroxy-but-1-ynyl)benzaldehydes, showcasing methodologies potentially applicable to our compound of interest (He et al., 2013).

Molecular Structure Analysis

Spectroscopic and structural analysis techniques, as applied to similar compounds like 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, provide insights into determining the molecular structure through X-ray analysis, NMR, IR, and UV-visible spectroscopy (Özay et al., 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of benzaldehyde oximes, including pathways to form aldehydes and nitriles under photoinduced electron-transfer conditions, offer a foundation for understanding the chemical behavior of our target compound (de Lijser et al., 2006).

Physical Properties Analysis

For compounds analogous to our focus, studies on their conformation, spectroscopic, optical, and physicochemical properties provide a comprehensive physical properties analysis. Such studies, employing DFT/B3LYP methods and various spectroscopic techniques, reveal important aspects like energy gap, NLO properties, and stability arising from hyper-conjugative interactions (Kaya et al., 2018).

Chemical Properties Analysis

Investigations into the synthesis and reactive properties of similar oxime compounds, including DFT calculations and molecular dynamics simulations, highlight the molecular structure, vibrational wave numbers, and reactive properties. Such research provides valuable insights into understanding the chemical properties of "3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde oxime" (Jalaja et al., 2017).

Scientific Research Applications

Photoinduced Electron-Transfer Reactions

Studies on benzaldehyde oximes, including those with complex substituents, have revealed their behavior under photoinduced electron-transfer conditions. The reactions can lead to the formation of aldehydes and nitriles, with the outcome influenced by the substituents on the benzaldehyde oximes. This research highlights the mechanistic aspects of photosensitized reactions and the role of electron and hydrogen atom transfer mechanisms in determining the products of such reactions (de Lijser et al., 2006).

Intramolecular Reactions

The intramolecular cycloaddition and ene reactions of benzaldehyde arylhydrazones demonstrate the versatility of these compounds in synthesizing complex structures. Such reactions can lead to the formation of heterocyclic compounds, showcasing the potential of benzaldehyde derivatives in organic synthesis (Shimizu et al., 1982).

Catalysis and Synthesis

The catalytic applications of benzaldehyde oximes and their derivatives have been explored, with findings indicating their utility in facilitating various chemical reactions. These include C-H hydroxylation and other transformations that are central to the synthesis of complex organic molecules. The specificity of these catalysts can be influenced by the presence of substituents, highlighting the importance of molecular structure in catalytic efficiency (Chen et al., 2017).

Molecular Structure Analysis

Research has also focused on the structural characterization of benzaldehyde oximes and their derivatives. Through crystallographic studies and computational methods, insights into the molecular geometries, electronic structures, and molecular electrostatic potential have been obtained. These studies provide a deeper understanding of the physicochemical properties of these compounds and their potential applications in material science and molecular design (Dey et al., 2017).

Novel Synthesis Pathways

Innovative synthesis methods for the preparation of complex benzaldehyde derivatives have been developed. These methods demonstrate the potential of benzaldehyde oximes in the synthesis of pharmacologically relevant and structurally complex molecules. The synthesis pathways often involve multi-step reactions and highlight the versatility of these compounds as precursors in organic synthesis (He et al., 2013).

properties

IUPAC Name

(NE)-N-[[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-2-24-19-11-14(12-22-23)10-18(21)20(19)25-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12,23H,2,13H2,1H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQIRMFBFJUJQM-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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